Spectral Identity and Purity Verification via Registered NMR Data (SpectraBase KnowItAll Library)
The target compound is unambiguously identifiable through its registered 2D NMR spectra (1H and 13C) in the Wiley KnowItAll library, with InChIKey OPLKFMABQGJLLG-UHFFFAOYSA-N, molecular formula C24H21N3O2, and exact mass 383.163377 g/mol [1]. In contrast, the closest non-methoxy analog, 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5), has molecular formula C23H19N3O and molecular weight 353.42 g/mol . The 2-methoxy group of the target compound introduces an additional oxygen atom, increasing H-bond acceptor count and polar surface area relative to the des-methoxy analog, which modulates chromatographic retention, solubility, and potential target interactions. SpectraBase provides two NMR spectra for the target compound, enabling direct lot-to-lot identity verification by procurement teams [1].
| Evidence Dimension | Molecular identity and spectral traceability |
|---|---|
| Target Compound Data | MW 383.45 g/mol; C24H21N3O2; InChIKey OPLKFMABQGJLLG-UHFFFAOYSA-N; 2 NMR spectra registered in KnowItAll library (SpectraBase ID KVJJ5vDhYfP) |
| Comparator Or Baseline | 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline, MW 353.42 g/mol, C23H19N3O, CAS 637756-27-5; no registered NMR library entry identified in search |
| Quantified Difference | ΔMW = +30.03 g/mol; additional CH2O unit (methoxy); 2 vs. 0 publicly registered NMR spectra |
| Conditions | SpectraBase KnowItAll NMR Spectral Library; DMSO-d6 solvent for target compound NMR |
Why This Matters
Procurement of a compound with registered, verifiable spectral data reduces the risk of mis-identification and ensures reproducibility across batches, a critical factor when selecting a research tool over a non-characterized analog.
- [1] SpectraBase. 9-methoxy-6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline. KnowItAll NMR Spectral Library, John Wiley & Sons, Inc., Compound ID: KVJJ5vDhYfP. View Source
